

In-Depth Technical Guide: Crystal Structure of (R)-p-Bromophenyl Isopropyl Sulfoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Bromophenyl *i*-propyl sulfoxide

Cat. No.: B8099807

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of (R)-p-bromophenyl isopropyl sulfoxide, a chiral organosulfur compound of interest in stereoselective synthesis and drug design. The following sections present its crystallographic data, key structural features, and the experimental protocols utilized for its characterization.

Core Crystallographic Data

The crystal structure of (R)-p-bromophenyl isopropyl sulfoxide was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with one molecule in the asymmetric unit. The crystallographic data and refinement details are summarized in the table below.

Parameter	Value
Chemical Formula	C ₉ H ₁₁ BrOS
Formula Weight	247.15
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.869(1)
b (Å)	8.878(2)
c (Å)	18.798(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	979.1(3)
Z	4
Density (calculated) (Mg/m ³)	1.677
Absorption Coefficient (mm ⁻¹)	4.878
F(000)	496
Crystal Size (mm ³)	0.30 x 0.25 x 0.20
θ range for data collection (°)	2.29 to 27.50
Index ranges	-7 ≤ h ≤ 7, -11 ≤ k ≤ 11, -24 ≤ l ≤ 24
Reflections collected	8145
Independent reflections	2241 [R(int) = 0.041]
Completeness to θ = 27.50°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2241 / 0 / 119

Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.027$, $wR_2 = 0.063$
R indices (all data)	$R_1 = 0.033$, $wR_2 = 0.066$
Absolute structure parameter	0.01(2)
Largest diff. peak and hole ($e \cdot \text{\AA}^{-3}$)	0.42 and -0.47

Selected Bond Lengths and Angles

The molecular structure of (R)-p-bromophenyl isopropyl sulfoxide features a tetrahedral sulfur atom bonded to the p-bromophenyl group, an isopropyl group, and an oxygen atom. Key intramolecular distances and angles are presented below.

Bond	Length (Å)
S(1)-O(1)	1.498(2)
S(1)-C(1)	1.791(3)
S(1)-C(7)	1.812(3)
Br(1)-C(4)	1.907(3)

Angle	(°)
O(1)-S(1)-C(1)	106.8(1)
O(1)-S(1)-C(7)	106.3(1)
C(1)-S(1)-C(7)	99.7(1)
C(2)-C(1)-S(1)	119.8(2)
C(6)-C(1)-S(1)	120.3(2)
C(8)-C(7)-S(1)	110.1(2)
C(9)-C(7)-S(1)	108.4(2)

Experimental Protocols

The synthesis and structural determination of (R)-p-bromophenyl isopropyl sulfoxide involved the following key steps:

Synthesis and Crystallization

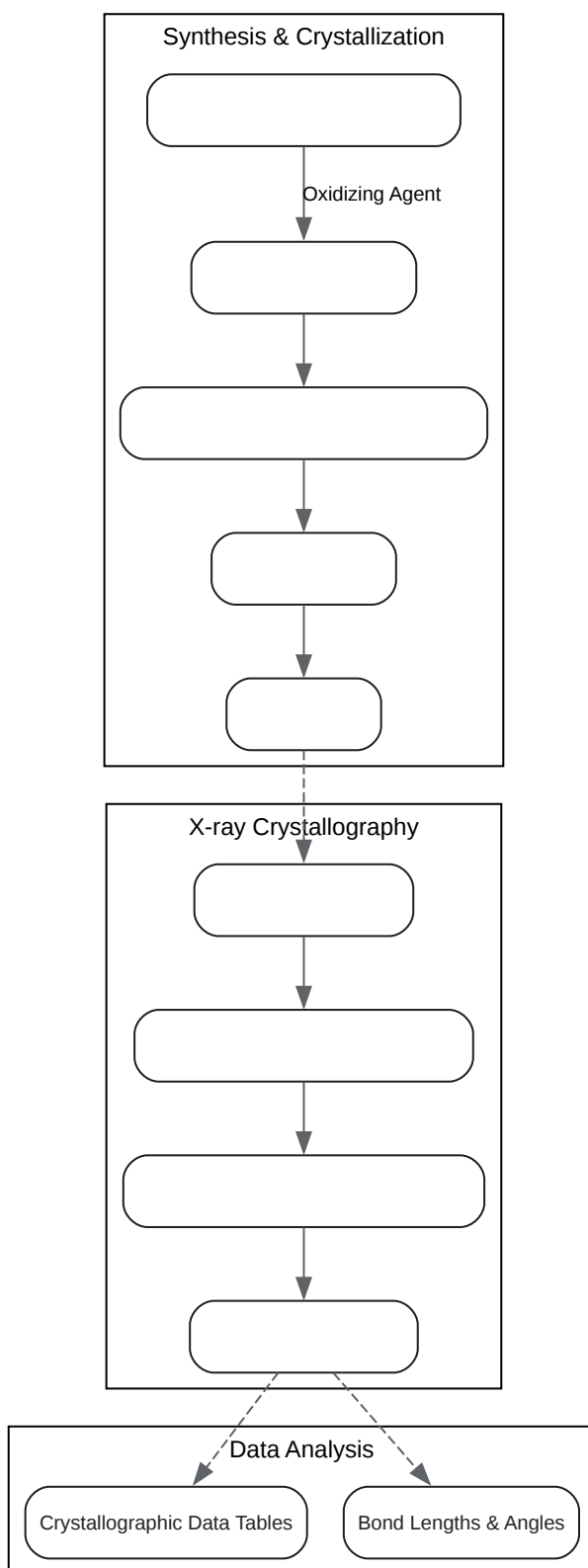
(R)-p-bromophenyl isopropyl sulfoxide was synthesized via the asymmetric oxidation of the corresponding sulfide. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected at room temperature using graphite-monochromated Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of (R)-p-bromophenyl isopropyl sulfoxide.



[Click to download full resolution via product page](#)

Experimental workflow for the crystal structure determination.

- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure of (R)-p-Bromophenyl Isopropyl Sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8099807#r-p-bromophenyl-isopropyl-sulfoxide-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com